N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
Unfortunately, I couldn’t find a detailed description of this compound1.
Synthesis Analysis
I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
No information was found regarding the molecular structure analysis of this compound.Chemical Reactions Analysis
I couldn’t find any information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any information on the physical and chemical properties of this compound.Scientific Research Applications
Anticonvulsant and Benzodiazepine Receptor Agonists
Research on derivatives related to N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has explored their potential as anticonvulsant agents through their interaction with benzodiazepine receptors. A study highlighted the synthesis and biological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, some of which showed considerable anticonvulsant activity, indicating the significance of the benzothiazole moiety and its derivatives in designing drugs targeting benzodiazepine receptors without impairing learning and memory Faizi et al., 2017.
Anticancer Activity
Compounds containing the benzothiazole moiety have been investigated for their anticancer properties. A study on novel 4-thiazolidinones with benzothiazole moiety reported antitumor screening against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The structure-activity relationship studies suggest that specific derivatives exhibit anticancer activity, underscoring the therapeutic potential of benzothiazole derivatives in oncology Havrylyuk et al., 2010.
Calcium Antagonistic Activity
The benzothiazoline derivatives, closely related to the core structure of interest, have been examined for their calcium antagonistic activities. These studies offer insights into the structure-activity relationships necessary for potent Ca2+ antagonistic activity, with specific derivatives demonstrating significant effects. This research underscores the potential of benzothiazoline and related compounds in developing treatments for cardiovascular diseases Yamamoto et al., 1988.
Antimicrobial Activity
The search for new antimicrobial agents has led to the investigation of fluorobenzamides containing thiazole and thiazolidine, which have shown promising antimicrobial properties. Studies indicate that specific fluorobenzamide derivatives exhibit significant activity against various bacterial and fungal strains, highlighting the potential of these compounds in addressing antimicrobial resistance Desai et al., 2013.
Ligand Design for Metal Complexes
Research has also focused on the synthesis of N-heterocyclic carbene ligands, including derivatives of benzothiazole, for use in metal complexes relevant to catalysis and organic synthesis. These studies demonstrate the versatility and importance of such ligands in developing efficient catalysts for various chemical transformations Bantreil & Nolan, 2011.
Safety And Hazards
While I couldn’t find specific safety and hazard information for this compound, it’s always important to handle chemicals with care and follow safety protocols2.
Future Directions
No information was found regarding the future directions of research or applications for this compound.
properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-22-15-11(20)7-10(19)8-14(15)27-18(22)21-17(23)9-5-12(24-2)16(26-4)13(6-9)25-3/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVRTFAFGXBBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
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